Benoxinat-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Benoxinat-Hydrochlorid wird aufgrund seiner anästhetischen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet:

Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Es wird in Studien zur Nervenleitung und Membranpermeabilität eingesetzt.

Medizin: Es wird in der Ophthalmologie häufig für Verfahren wie Tonometrie und kleinere Operationen verwendet.

Industrie: Es wird in der Formulierung verschiedener pharmazeutischer Produkte verwendet

5. Wirkmechanismus

This compound wirkt, indem es an Natriumkanäle in neuronalen Membranen bindet, diese stabilisiert und ihre Permeabilität für Natriumionen verringert. Diese Hemmung des Natriumioneneinstroms verhindert die Initiation und Leitung von Nervenimpulsen, was zu einer lokalen Anästhesie führt .

Wirkmechanismus

Target of Action

Benoxinate hydrochloride, also known as oxybuprocaine hydrochloride, primarily targets sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Oxybuprocaine binds to sodium channels and reversibly stabilizes the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by oxybuprocaine involves the transmission of nerve impulses . By inhibiting sodium ion channels, oxybuprocaine prevents the propagation of action potentials along nerve fibers . This leads to a temporary loss of sensation in the area where the drug is applied.

Pharmacokinetics

The onset of anaesthesia starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver .

Result of Action

The primary result of oxybuprocaine’s action is local anesthesia . It temporarily numbs the area of application, making it useful for minor surgical procedures and diagnostic tests. In ophthalmology, for instance, it is used to numb the front surface of the eye for procedures such as tonometry or removal of foreign bodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybuprocaine For instance, the drug’s action can be affected by the pH and temperature of the local environment. It’s worth noting that oxybuprocaine has been described as stable under recommended temperatures and pressures .

Biochemische Analyse

Biochemical Properties

Benoxinate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterases present in blood plasma and the liver . The primary biochemical interaction involves the binding of benoxinate hydrochloride to sodium channels, which leads to the reversible stabilization of the neuronal membrane. This interaction decreases the membrane’s permeability to sodium ions, thereby inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .

Cellular Effects

Benoxinate hydrochloride exerts several effects on different types of cells and cellular processes. In human corneal epithelial cells, it has been shown to cause cytotoxic effects, which can lead to corneal epithelial toxicity with prolonged use . The compound influences cell function by blocking sodium channels, which affects cell signaling pathways and neuronal communication . Additionally, benoxinate hydrochloride can impact gene expression and cellular metabolism by altering the ionic balance within cells .

Molecular Mechanism

The molecular mechanism of benoxinate hydrochloride involves its binding to sodium channels on the neuronal membrane. By stabilizing these channels, the compound decreases their permeability to sodium ions, preventing the depolarization of the neuronal membrane . This action effectively blocks the initiation and conduction of nerve impulses, leading to localized anesthesia. The inhibition of sodium ion influx is the primary molecular interaction responsible for the anesthetic effects of benoxinate hydrochloride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benoxinate hydrochloride can change over time. The compound is known for its rapid onset of action, typically within 30 to 50 seconds, and its effects last for about 10 to 30 minutes, depending on perfusion . Stability studies have shown that benoxinate hydrochloride is rapidly hydrolyzed in human blood, leading to its quick degradation . Long-term use or abuse of the compound can result in corneal damage and other adverse effects .

Dosage Effects in Animal Models

The effects of benoxinate hydrochloride vary with different dosages in animal models. At therapeutic doses, it provides effective local anesthesia with minimal adverse effects . At higher doses, the compound can cause toxic effects, including irritation, hypersensitivity, and irreversible corneal damage . Studies have shown that the compound’s metabolism may be inhibited by anticholinesterases, leading to prolonged effects and potential toxicity .

Metabolic Pathways

Benoxinate hydrochloride is primarily metabolized by esterases in the blood plasma and liver . The ester portion of the compound is hydrolyzed more rapidly than the butyl side chain . The primary metabolites include 3-butoxy-4-aminobenzoic acid, which is excreted as the glucuronide conjugate, and other minor metabolites such as 3-hydroxy-4-aminobenzoic acid . These metabolic pathways ensure the rapid clearance of benoxinate hydrochloride from the body.

Transport and Distribution

Benoxinate hydrochloride is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . The compound’s distribution is influenced by its binding to plasma proteins and its solubility in lipids . In the eye, benoxinate hydrochloride is localized to the corneal and conjunctival tissues, where it exerts its anesthetic effects .

Subcellular Localization

The subcellular localization of benoxinate hydrochloride is primarily within the neuronal membrane, where it binds to sodium channels . This localization is crucial for its function as a local anesthetic, as it allows the compound to effectively block nerve impulses. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments .

Vorbereitungsmethoden

Die Synthese von Benoxinat-Hydrochlorid umfasst mehrere Schritte:

Nitrierung: 3-Hydroxybenzoesäure wird nitriert, um 3-Hydroxy-4-nitrobenzoesäure zu bilden.

Veresterung: Die Nitrobenzoesäure wird mit Ethanol verestert, um Ethyl-3-hydroxy-4-nitrobenzoat zu erzeugen.

Alkylierung: Der Ester wird dann mit 1-Brombutan alkyliert, um Ethyl-3-butoxy-4-nitrobenzoat zu ergeben.

Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert, wodurch Ethyl-3-butoxy-4-aminobenzoat entsteht.

Veresterung: Schließlich wird die Verbindung mit 2-Diethylaminoethanol verestert, um this compound zu erhalten

Analyse Chemischer Reaktionen

Benoxinat-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Nitrogruppe in seinem Vorläufer kann zu einer Aminogruppe reduziert werden.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid zur Halogenierung und Natriumborhydrid zur Reduktion

Vergleich Mit ähnlichen Verbindungen

Benoxinat-Hydrochlorid ähnelt anderen Lokalanästhetika vom Estertyp wie Tetracain, Proxymetacain und Proparacain. Es ist bekannt, dass es im Vergleich zu Tetracain weniger Reizungen verursacht und eine ähnliche Wirkungseintrittzeit und Wirkdauer hat . Seine einzigartige Eigenschaft, weniger Reizungen zu verursachen, macht es zu einer bevorzugten Wahl in der Ophthalmologie.

Ähnliche Verbindungen

- Tetracain

- Proxymetacain

- Proparacain

Eigenschaften

IUPAC Name |

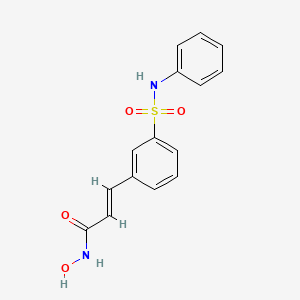

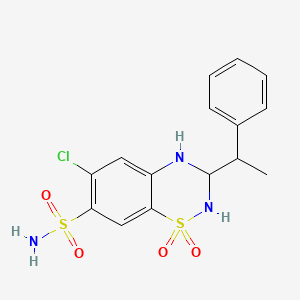

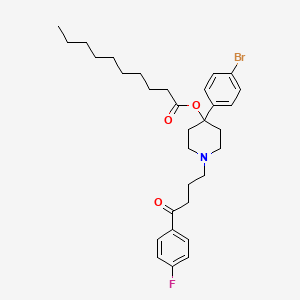

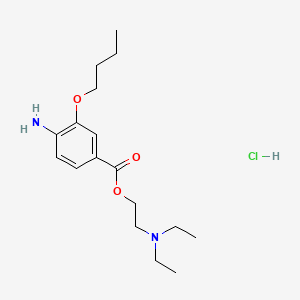

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGUDWLMFLCODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-43-4 (Parent) | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045393 | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-82-6 | |

| Record name | Oxybuprocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxinate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.